Remoxipridhydrochlorid
Übersicht
Beschreibung
3-Bromo-N-[(2S)-1-ethyl-2-pyrrolidinyl]methyl-2,6-dimethoxybenzamide , is an atypical antipsychotic agent. It was initially developed by the Swedish company Astra and gained approval in the UK in 1989 . it was later withdrawn due to an increased incidence of aplastic anemia associated with its use . Remoxipride has a moderate therapeutic index and duration of action.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Remoxiprid erstrecken sich über verschiedene Bereiche:
Psychiatrie: Behandlung von akuter und chronischer Schizophrenie, insbesondere wenn Wahnvorstellungen, Halluzinationen und Denkstörungen im Vordergrund stehen.
Neuropharmakologie: Untersuchung von Dopaminrezeptor-Subtypen und ihrer Rolle.
Pharmakokinetik: Hohe Bioverfügbarkeit, schnelle Penetration der Blut-Hirn-Schranke und renale Ausscheidung.
Vergleichende Studien: Untersuchung seiner einzigartigen Eigenschaften im Vergleich zu anderen Antipsychotika.
5. Wirkmechanismus
Der Wirkmechanismus von Remoxiprid beinhaltet die selektive Blockade von D2-Dopaminrezeptoren im Gehirn. Es beeinflusst 5-HT-, NA-, ACh-, Histamin- und GABA-Rezeptoren nur minimal, was zu weniger Nebenwirkungen führt. Seine schnelle Absorption, hohe Bioverfügbarkeit und ZNS-Penetration tragen zu seiner Wirksamkeit bei .
Wirkmechanismus
Target of Action
Remoxipride hydrochloride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition.
Mode of Action
Remoxipride acts as a selective dopamine D2 antagonist . This means it binds to D2 receptors, blocking them from being activated by dopamine. Chronic use of Remoxipride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride . Remoxipride displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .
Biochemical Pathways
The primary pathway affected by Remoxipride is the dopaminergic pathway in the brain, specifically the D2 receptors. By blocking these receptors, Remoxipride alters the balance of dopamine in the brain, which can help to alleviate symptoms of schizophrenia .
Pharmacokinetics
Remoxipride is approximately 90% bioavailable . In patients with normal creatinine clearance, Remoxipride reaches a Cmax of 5.5 ± 1.1 µmol/L, with a Tmax of 0.8 ± 0.2 h, and an AUC of 39 ± 9 µmolh/L . In patients with moderate renal impairment, these values change to a Cmax of 7.7 ± 2.7 µmol/L, a Tmax of 0.9 ± 0.4 h, and an AUC of 63 ± 34 µmolh/L . In patients with severe renal impairment, Remoxipride reaches a Cmax of 9.3 ± 2.3 µmol/L, with a Tmax of 1.4 ± 0.9 h, and an AUC of 123 ± 60 µmol*h/L .
Result of Action
The molecular and cellular effects of Remoxipride’s action primarily involve changes in dopamine receptor activity in the brain. By blocking D2 receptors, Remoxipride can help to alleviate symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairment . It was withdrawn due to deaths associated with aplastic anemia .
Action Environment
The action, efficacy, and stability of Remoxipride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as impaired renal function can lead to increased plasma concentrations of the drug . Additionally, the drug’s stability can be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
Remoxipride hydrochloride acts as a weak selective dopamine D2 receptor antagonist . It displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .
Cellular Effects
Remoxipride hydrochloride influences cell function by interacting with dopamine D2 receptors . Chronic use of Remoxipride hydrochloride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride hydrochloride .
Molecular Mechanism
Remoxipride hydrochloride exerts its effects at the molecular level through its interaction with dopamine D2 receptors . It acts as an antagonist, blocking the action of dopamine, a neurotransmitter . This results in an upregulation of D2 receptors and a downregulation of D1 and D5 receptors in the prefrontal cortex .
Temporal Effects in Laboratory Settings
It is known that Remoxipride hydrochloride has a moderate therapeutic index and duration of action .
Dosage Effects in Animal Models
It is known that Remoxipride hydrochloride was withdrawn due to deaths associated with aplastic anemia .
Metabolic Pathways
Remoxipride hydrochloride can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838 . None of these metabolites have measurable activity on dopamine D2 receptors .
Transport and Distribution
It is known that Remoxipride hydrochloride is approximately 90% bioavailable .
Subcellular Localization
It is known that Remoxipride hydrochloride interacts with dopamine D2 receptors, which are typically found in the brain .
Vorbereitungsmethoden
Die Syntheseroute für Remoxiprid umfasst mehrere Schritte:
Bromierung: 2,6-Dimethoxybenzoesäure wird zunächst bromiert, um 3-Brom-2,6-dimethoxybenzoesäure zu erhalten.
Bildung des Säurechlorids: Die resultierende Säure wird dann unter Verwendung von Thionylchlorid in das entsprechende Benzoylchlorid umgewandelt.
Reaktion mit Aminomethylpyrrolidin: Das Benzoylchlorid reagiert mit 2-Aminomethyl-1-ethylpyrrolidin zu Remoxiprid.
Analyse Chemischer Reaktionen
Remoxiprid interagiert in erster Linie mit Dopamin-D2-Rezeptoren. Es zeigt eine hohe Selektivität für D2-Rezeptoren und blockiert die Bindung von Dopamin. Bemerkenswerterweise hat es eine geringe Affinität zu nicht-dopaminergen Neurotransmitterrezeptoren (z. B. Serotonin, Noradrenalin, Acetylcholin, Histamin und GABA), wodurch Nebenwirkungen minimiert werden . Häufige Reaktionen umfassen:
Dopamin-D2-Rezeptor-Antagonismus: Remoxiprid blockiert selektiv die Bindung von Dopamin an D2-Rezeptoren.
Minimale nicht-dopaminerge Wirkungen: Aufgrund der geringen Affinität zu anderen Rezeptoren werden Nebenwirkungen reduziert.
Vergleich Mit ähnlichen Verbindungen
Obwohl Remoxiprid nicht mehr weit verbreitet ist, unterscheidet es sich durch seine Selektivität für D2-Rezeptoren von anderen Antipsychotika. Ähnliche Verbindungen umfassen:
- Sulpirid
- Amisulprid
- Risperidon
Biologische Aktivität
Remoxipride hydrochloride is a pharmacological compound primarily recognized for its role as a dopamine D2 receptor antagonist. This article delves into the biological activity of remoxipride, highlighting its pharmacodynamics, clinical applications, and comparative effectiveness against other antipsychotic medications.
Chemical Profile
- Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide hydrochloride
- Molecular Formula: C16H26BrClN2O4
- CAS Number: 73220-03-8
Remoxipride exhibits selective antagonism towards the D2 dopamine receptors, showing significantly lower affinity for D3 and D4 receptors with Ki values of approximately 300 nM, 1600 nM, and 2800 nM, respectively . This selectivity is crucial as it contributes to its therapeutic profile, particularly in reducing extrapyramidal symptoms commonly associated with other antipsychotics.
Pharmacodynamics
- Antipsychotic Activity: Remoxipride has demonstrated efficacy in treating schizophrenia, particularly in patients resistant to traditional neuroleptics like haloperidol. Clinical studies indicate that remoxipride produces fewer motor side effects compared to standard treatments .
- Dopamine Receptor Modulation: Chronic administration of remoxipride leads to upregulation of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex. This modulation may enhance its antipsychotic effects while minimizing adverse effects like Parkinsonism .
Pharmacokinetics
Remoxipride is characterized by the following pharmacokinetic parameters:
Parameter | Normal Renal Function | Moderate Renal Impairment | Severe Renal Impairment |
---|---|---|---|
Cmax (µmol/L) | 5.5 ± 1.1 | 7.7 ± 2.7 | 9.3 ± 2.3 |
Tmax (h) | 0.8 ± 0.2 | 0.9 ± 0.4 | 1.4 ± 0.9 |
AUC (µmol*h/L) | 39 ± 9 | 63 ± 34 | 123 ± 60 |
Half-life (h) | 5.1 ± 1.6 | 6.1 ± 2.6 | 9.9 ± 3.8 |
Volume of Distribution (L) | 44.3 ± 8.3 | 37.4 ± 16.2 | 30.2 ± 9.4 |
Remoxipride has an oral bioavailability of approximately 90% , with about 80% protein binding primarily to alpha-1-acid glycoprotein . The drug is predominantly eliminated via renal pathways, with about 89% recovered in urine and 7% in feces .
Clinical Efficacy and Case Studies
Clinical evaluations have highlighted remoxipride's unique efficacy profile:
- In a study involving sixteen neuroleptic-resistant schizophrenic patients, remoxipride exhibited significant antipsychotic activity comparable to clozapine, a well-known atypical antipsychotic .
- Patients treated with remoxipride reported fewer extrapyramidal symptoms than those on haloperidol, suggesting a favorable safety profile .
Comparative Analysis with Other Antipsychotics
The following table summarizes the comparative effectiveness of remoxipride against other antipsychotics:
Drug | D2 Antagonism | Extrapyramidal Symptoms | Clinical Use |
---|---|---|---|
Remoxipride | High | Low | Schizophrenia |
Haloperidol | High | High | Schizophrenia |
Clozapine | Moderate | Moderate | Treatment-resistant schizophrenia |
Sulpiride | Moderate | Low | Depression and schizophrenia |
Eigenschaften
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXLMIPGMFZMY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80125-14-0 (Parent) | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801349035 | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-03-8 | |
Record name | Remoxipride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Remoxipride Hydrochloride?
A1: Remoxipride Hydrochloride functions as a selective dopamine D2 receptor antagonist. [, ] This means it binds to the D2 receptor subtype of dopamine receptors, primarily in the limbic system of the brain, and blocks dopamine from binding and exerting its effects. [, ] This selective antagonism of dopamine D2 receptors is thought to be the primary mechanism underlying its antipsychotic effects. [, ]
Q2: How does the structure of Remoxipride Hydrochloride compare to a closely related compound, FLA 797, and how do these differences impact their activity?
A2: Although both Remoxipride Hydrochloride and FLA 797 are 2,6-disubstituted benzamides, key structural differences influence their interaction with dopamine receptors. [] In Remoxipride Hydrochloride, the carbonyl group is oriented nearly perpendicular to the benzene ring, preventing the formation of an intramolecular hydrogen bond observed in FLA 797. [] FLA 797, being a salicylamide, exhibits a planar conformation stabilized by a hydrogen bond between the phenol and carbonyl groups. [] Furthermore, Remoxipride Hydrochloride adopts an extended side chain conformation in contrast to the folded conformation of FLA 797. [] These structural variations contribute to differences in their binding affinity and dopamine receptor blocking activity.
Q3: What is known about the pharmacokinetics of Remoxipride Hydrochloride, particularly in individuals with renal impairment?
A3: Studies have shown that Remoxipride Hydrochloride is predominantly excreted unchanged by the kidneys. [] In individuals with severe renal impairment, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of Remoxipride Hydrochloride are significantly increased compared to those with normal renal function. [] This suggests that dosage adjustments may be necessary for patients with compromised renal function to avoid drug accumulation and potential toxicity. []
Q4: Has Remoxipride Hydrochloride demonstrated any effects on sigma binding sites in the brain?
A4: In subchronic treatment studies in rats, Remoxipride Hydrochloride, unlike haloperidol, did not alter the density or affinity of sigma binding sites in the brain. [] This suggests that Remoxipride Hydrochloride may have a distinct pharmacological profile compared to other antipsychotic medications that do affect sigma receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.